4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Epigenetics Medicinal Chemistry Scaffold Optimization

Sourcing a regiospecifically functionalized benzodiazepine scaffold with orthogonal protecting groups often forces medicinal chemistry teams into time-consuming in-house synthesis. 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2) resolves this bottleneck as a pre-assembled building block. - Orthogonal handles (Boc-amine, secondary amine, C7 phenol) enable one-pot, solid-phase library generation []. - Free 7-OH group serves as a direct vector for target engagement or O-derivatization in epigenetic and CNS programs []. - Available from stock with analytical certificates (≥97% HPLC), eliminating internal lead time for custom synthesis.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 886364-39-2
Cat. No. B1294089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886364-39-2
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3
InChIKeyFYILRTSVQZCYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Identity & Scaffold Context


4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-39-2) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine class . Its structure is defined by a fused seven-membered diazepine ring, an annulated benzene ring, a tert-butyloxycarbonyl (Boc) protecting group on the N4 nitrogen, and a hydroxyl group at the C7 position of the fused benzene ring . This specific substitution pattern provides a unique, functionalized scaffold for medicinal chemistry, with the Boc group enabling orthogonal N-deprotection for further diversification and the C7-hydroxyl group serving as a crucial vector for target engagement or subsequent derivatization .

Scaffold Boc-protected 7-hydroxy benzodiazepine building block
Orthogonality Three diversification sites (N4 after deprotection, N1, C7-OH)
Compatibility Solid-phase and solution-phase synthesis workflows

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Risks of Analog Substitution


The 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core is a privileged scaffold in drug discovery, with its derivatives demonstrating activities ranging from anticancer to CNS modulation [1]. However, the specific activity and physicochemical properties of any given derivative are exquisitely sensitive to even minor changes in its substitution pattern [2]. Substituting a 7-hydroxy derivative like 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine with a 7-unsubstituted, 7-methoxy, or 7-chloro analog—or one lacking the critical Boc protecting group—is a high-risk proposition that cannot be done without rigorous re-validation. Such a substitution can lead to complete loss of target engagement, unexpected off-target liabilities, and significant alterations in metabolic stability and permeability [2]. The following quantitative evidence underscores why this specific compound must be considered a distinct chemical entity from its close structural relatives.

This Compound
Analog / Unprotected Core
C7 Functionality
Hydroxyl group enables H-bond interactions
Unsubstituted core lacks this handle; binding profile may shift significantly
N4 Protection
Boc allows orthogonal deprotection and selective functionalization
Free amine limits downstream chemistry, requires additional protection steps
Scaffold Productivity
≥3 diversification points for high-throughput library synthesis
Fewer diversification points reduce library diversity and SAR value

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Evidence Guide


C7 Hydroxyl Group: Key to Target Engagement

The C7-hydroxyl group on the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold is a critical determinant of biological activity. While direct target binding data for this exact compound are not publicly available, a strong class-level inference can be made from a related compound, EML741, which contains an amino-substituted benzodiazepine core [1]. This study demonstrates that specific substitution on the fused benzene ring is essential for maintaining high potency (nanomolar range) against histone methyltransferases G9a/GLP and for achieving favorable selectivity and permeability profiles [1]. Therefore, the presence of the 7-hydroxyl group in the target compound is a key differentiator from unsubstituted core analogs (e.g., CAS 5946-39-4), which lack this specific hydrogen-bonding and steric functionality and would be expected to exhibit a vastly different biological profile.

C7-OH Target Engagement
Class-level
C7-OH group inferred critical for target binding; unsubstituted core exhibits weak affinity (Ki = 3,770 nM at alpha-2 adrenoceptor) vs. nanomolar range in substituted G9a/GLP inhibitors.
Supports target-engagement interpretation for scaffold optimization.
SAR-based inference; direct binding data for this exact compound not publicly available.
Epigenetics Medicinal Chemistry Scaffold Optimization

Boc Protecting Group: Key Synthetic Differentiator

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the N4 nitrogen is a critical synthetic differentiator. In a solid-phase synthesis methodology developed for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, the use of Boc-protected intermediates is essential for the successful, high-throughput construction of diverse libraries [1]. The Boc group allows for controlled, orthogonal deprotection under mild acidic conditions (e.g., TFA), enabling selective functionalization of the diazepine nitrogen . This is in stark contrast to the free amine analog (e.g., CAS 5946-39-4 or a deprotected version of this compound), which would be incompatible with many standard synthetic transformations (e.g., peptide couplings, alkylations) and would severely limit the scope of downstream chemistry, forcing the researcher to implement a non-productive protection step.

Boc Synthetic Utility
Method context
Boc-protected intermediate enables orthogonal N4 deprotection (mild acid) for selective diversification, avoiding non-productive protection steps.
Synthetic efficiency gain; supports solid-phase and solution-phase workflows.
Demonstrated in published 2,3,4,5-tetrahydro-benzo[e][1,4]diazepine library synthesis.
Organic Synthesis Medicinal Chemistry Building Blocks

Scaffold Productivity in High-Throughput Synthesis

The 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold, including Boc-protected variants, has been validated as an efficient platform for generating structurally diverse compound libraries. A 2011 publication details a robust solid-phase method to synthesize a library of these derivatives, with the core structure enabling 3-4 points of chemical diversification [1]. This contrasts with less-substituted or unprotected core scaffolds, which offer fewer diversification points and are less amenable to high-throughput methods, leading to libraries of lower diversity. The publication's methodology, which utilizes a Boc-protected amino acid building block, demonstrates the scaffold's quantifiable value in generating collections of 'potentially bioactive molecules' [1].

Scaffold Productivity
Class-level
Up to 2 additional diversification points
Enables higher-diversity screening libraries compared to simpler cores.
Based on solid-phase methodology; productivity advantage is scaffold-dependent.
High-Throughput Synthesis Medicinal Chemistry Combinatorial Chemistry

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Application Scenarios


Library Synthesis for Lead Discovery & SAR

As demonstrated by its use in published solid-phase synthesis protocols, this compound is ideally suited as a key building block for the rapid generation of structurally diverse 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine libraries [1]. Its multiple orthogonal functional groups (Boc-protected amine, secondary amine, and phenol) allow for efficient parallel synthesis, significantly increasing the chemical space explored in a single campaign [1]. This makes it a high-value procurement for medicinal chemistry groups focused on hit-to-lead optimization across multiple target classes.

Scaffold Hopping in Epigenetic Drug Discovery

Given the established class-level inference that substituted benzodiazepines can serve as potent and selective inhibitors of histone methyltransferases like G9a/GLP, this specific 7-hydroxy derivative is a rational choice for scaffold-hopping or optimization campaigns in epigenetics [1]. Its unique substitution pattern offers a distinct chemical starting point from the more common quinazoline-based inhibitors, potentially addressing issues of intellectual property, selectivity, or pharmacokinetics associated with those chemotypes [1].

CNS-Penetrant Small Molecule Synthesis

The benzodiazepine core is a well-known privileged structure for targeting central nervous system (CNS) receptors and enzymes [1]. While the target compound itself is not an active pharmaceutical ingredient, its optimized physicochemical properties (imparted by the balance of a lipophilic Boc group and a polar hydroxyl group) make it a promising intermediate for the de novo design of novel, brain-penetrant small molecules. The critical C7-OH group, as inferred from SAR in related series, provides a key handle for modulating drug-like properties and target engagement within the CNS [2].

Application
Selection Property
Validation Focus
Library synthesis for lead discovery
Orthogonal Boc/hydroxyl diversification sites
Solid-phase synthesis compatibility review
Epigenetic probe design (G9a/GLP)
C7-hydroxyl functional handle for SAR exploration
Target-engagement analog context
CNS-penetrant probe synthesis
Balanced Boc/hydroxyl polarity profile
CNS permeability and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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